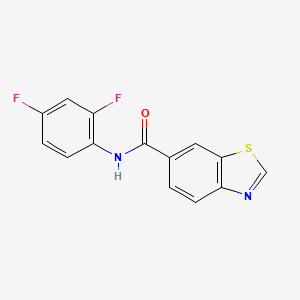

N-(2,4-difluorophenyl)-1,3-benzothiazole-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)-1,3-benzothiazole-6-carboxamide, also known as DBZ, is a chemical compound that has gained significant attention in the scientific community due to its various applications in biochemical and physiological research. DBZ is a heterocyclic organic compound that belongs to the benzothiazole family. It is a potent inhibitor of the Notch signaling pathway, which plays a crucial role in cell differentiation, proliferation, and apoptosis.

Scientific Research Applications

Fluorescent Probes for pH Sensing

One notable application involves the use of benzothiazole derivatives as fluorescent chemosensors. For instance, a study describes the design and synthesis of a benzothiazole-based aggregation-induced emission luminogen (AIEgen), which exhibits multifluorescence emissions in different dispersed or aggregated states. This AIEgen was successfully used as a ratiometric fluorescent chemosensor for the detection of pH, showcasing reversible acid/base-switched yellow/cyan emission transition. The precise pH sensitivity, especially around physiological pH, makes it suitable for highly sensitive detection of pH fluctuations in biosamples and neutral water samples (Li et al., 2018).

Corrosion Inhibition

Benzothiazole derivatives have also been studied for their corrosion inhibiting effects on metals. A research explored the synthesis of benzothiazole derivatives and tested their efficacy as corrosion inhibitors against steel in a 1 M HCl solution. The study found these derivatives offer high stability and efficiency in preventing corrosion, suggesting their potential use in protecting metal surfaces against corrosive environments (Hu et al., 2016).

Antimicrobial Agents

Another application area is the development of novel antimicrobial agents. A study synthesized novel benzothiazole derivatives and evaluated their antibacterial activity, finding certain compounds exhibited promising activity against Staphylococcus aureus and Bacillus subtilis. These results indicate the potential of benzothiazole derivatives in the development of new antibacterial drugs (Palkar et al., 2017).

Organic Materials and Luminophores

Benzothiazole derivatives have been utilized in creating organic materials, particularly as luminophores exhibiting aggregation-induced emission (AIE), tunable emission, and highly efficient solid-state emission. Such properties are valuable for developing new materials for optoelectronic devices, highlighting the versatility of benzothiazole derivatives in materials science (Liu et al., 2015).

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F2N2OS/c15-9-2-4-11(10(16)6-9)18-14(19)8-1-3-12-13(5-8)20-7-17-12/h1-7H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTDBESZWZLHGPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NC3=C(C=C(C=C3)F)F)SC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901327135 |

Source

|

| Record name | N-(2,4-difluorophenyl)-1,3-benzothiazole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901327135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49680167 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

681168-88-7 |

Source

|

| Record name | N-(2,4-difluorophenyl)-1,3-benzothiazole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901327135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine dihydrochloride](/img/structure/B2687613.png)

![4-methyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2687622.png)

![3-[(4-fluorobenzoyl)amino]-5-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-2-carboxamide](/img/no-structure.png)